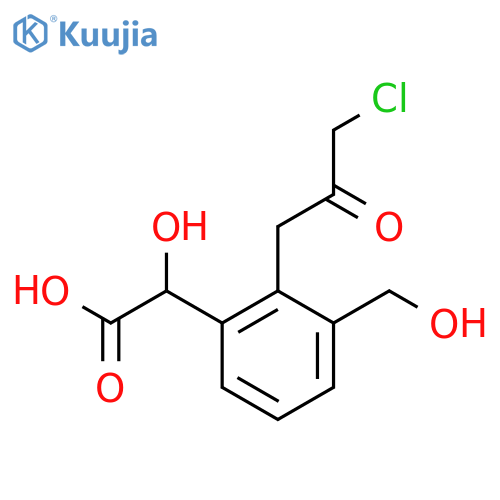Cas no 1805871-22-0 (2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid)

2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid
-
- インチ: 1S/C12H13ClO5/c13-5-8(15)4-10-7(6-14)2-1-3-9(10)11(16)12(17)18/h1-3,11,14,16H,4-6H2,(H,17,18)
- InChIKey: RAFBGWDOROAEFQ-UHFFFAOYSA-N
- ほほえんだ: ClCC(CC1C(CO)=CC=CC=1C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 94.8
2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026349-500mg |
2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid |
1805871-22-0 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
| Alichem | A015026349-250mg |
2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid |
1805871-22-0 | 97% | 250mg |
480.00 USD | 2021-06-18 | |
| Alichem | A015026349-1g |
2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid |
1805871-22-0 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acidに関する追加情報
Introduction to 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid (CAS No. 1805871-22-0)
2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid (CAS No. 1805871-22-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. The present article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid is notable for its combination of a mandelic acid moiety and a chlorinated ketone group. Mandelic acid, a derivative of benzene, is known for its antimicrobial and antiviral properties. The introduction of the chlorinated ketone group significantly alters the physicochemical properties and biological activities of the molecule, making it a promising candidate for further investigation.
The synthesis of 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid has been explored through various routes. One common approach involves the reaction of mandelic acid with chloroacetyl chloride in the presence of a base, followed by subsequent hydrolysis to introduce the hydroxymethyl group. This method yields high purity and yield, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using catalytic systems that minimize waste and energy consumption.
In terms of biological activities, 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid has shown promising results in several areas. Studies have demonstrated its potential as an antimicrobial agent, with activity against both Gram-positive and Gram-negative bacteria. Additionally, preliminary research suggests that this compound may have antiviral properties, particularly against enveloped viruses such as influenza and herpes simplex virus (HSV). These findings highlight its potential as a broad-spectrum antimicrobial agent.
Beyond its antimicrobial properties, 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD).
The pharmacokinetic properties of 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid have also been studied to assess its suitability for therapeutic use. Preliminary data indicate that it has good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and a half-life that allows for once-daily dosing. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects.
In addition to its therapeutic potential, 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid has been explored for its use in diagnostic applications. Its unique chemical structure allows it to be labeled with various imaging agents, making it useful in molecular imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This dual functionality as both a therapeutic and diagnostic agent enhances its value in clinical settings.
The safety profile of 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid is another critical aspect that has been evaluated through preclinical studies. Toxicity assessments have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to confirm these findings in human subjects.
In conclusion, 2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid (CAS No. 1805871-22-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers multiple biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. Ongoing research continues to uncover new potential uses for this compound, underscoring its significance in the development of novel therapeutic agents.
1805871-22-0 (2-(3-Chloro-2-oxopropyl)-3-(hydroxymethyl)mandelic acid) 関連製品
- 855422-64-9(4-2-(Piperidin-1-yl)ethoxyphenol Hydrochloride)
- 1003-28-7(2-ethylpyrrolidine)
- 1806845-38-4(6-(Chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetonitrile)
- 2138290-37-4(2-(1-amino-2-hydroxypropyl)-1H-1,3-benzodiazole-5-carboxylic acid)
- 532970-15-3(2-methyl-N-[2-(3-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide)
- 131540-81-3(1-(1-benzothiophen-3-yl)piperazine)
- 2907-83-7(9-Octadecen-12-ynoic acid, methyl ester, (9Z)-)
- 1004392-57-7(4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide)
- 194804-91-6(4-bromo-2,3-difluoro-benzoic acid)
- 1807085-03-5(3-(Chloromethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)


